6-Allyl-2,3-dimethoxypyridine

Overview

Description

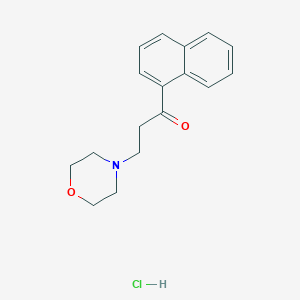

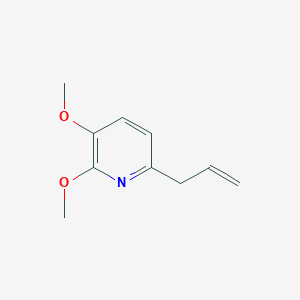

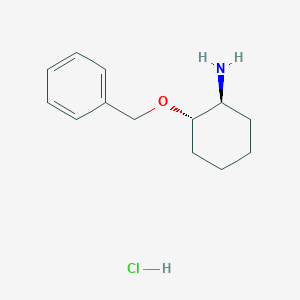

6-Allyl-2,3-dimethoxypyridine, also known as ADMGP, is a naturally occurring compound found in the roots of certain plant species. It has the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring substituted with two methoxy groups and an allyl group . The SMILES string representation of the molecule is COc1ccc(CC=C)nc1OC .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, allylic compounds are known to undergo a variety of reactions, including allylic substitutions .Physical and Chemical Properties Analysis

This compound is a solid compound . Unfortunately, detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications

Thermosetting Polymer Synthesis

6-Allyl-2,3-dimethoxypyridine contributes to the development of new thermosetting polymers. Research has explored the synthesis of poly(2-allyl-6-methylphenol-co-2,6-dimethylphenol)s through oxidative coupling copolymerization, followed by thermal curing. These copolymers exhibit high molecular weight, cross-linking reactions, and useful thermal properties (Fukuhara, Shibasaki, Ando, & Ueda, 2004).

Asymmetric Synthesis of Pyrrolidines

The compound plays a role in asymmetric syntheses of pyrrolidines. A study demonstrated the synthesis of chiral pyrrolidine synthons using benzotriazole, dimethoxytetrahydrofuran, and (S)-phenylglycinol, leading to novel chiral pyrrolidine structures (Katritzky, Cui, Yang, & Steel, 1999).

Antioxidant Properties

Research into 6-substituted-2,4-dimethyl-3-pyridinols, related to this compound, has shown that these compounds possess significant antioxidant properties. The synthesis strategy for these compounds involves low-temperature aryl bromide-to-alcohol conversion, with some synthesized pyridinols demonstrating exceptional phenolic chain-breaking antioxidant capabilities (Wijtmans, Pratt, Brinkhorst, Serwa, Valgimigli, Pedulli, & Porter, 2004).

Catalysis in Organic Synthesis

This compound is relevant in catalysis, particularly in asymmetric allylic alkylation catalyzed by palladium complexes. Studies indicate that palladium complexes with chiral ligands based on disubstituted pyridine can achieve up to 75% enantiomeric excess in specific organic reactions (Zhu, Terry, & Zhang, 1996).

Antiviral Activity

The compound has been explored for its potential in synthesizing acyclic nucleoside analogues exhibiting antiviral activity. Specifically, the reaction of dimethoxypyrimidine with allyl bromide led to compounds showing significant inhibition against Ranikhet disease virus (Bhat, 1994).

Synthesis of Macrocyclic Antibiotics

This compound derivatives play a role in synthesizing complex antibiotic structures like GE 2270 A. A study demonstrated that certain pyridine derivatives could be converted into the central skeleton of macrocyclic antibiotics through a stepwise method involving thiazolyl group transformations (Okumura, Saito, Shin, Umemura, & Yoshimura, 1998).

Properties

IUPAC Name |

2,3-dimethoxy-6-prop-2-enylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-4-5-8-6-7-9(12-2)10(11-8)13-3/h4,6-7H,1,5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWNPBGILLMBQPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=C(C=C1)CC=C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40670145 | |

| Record name | 2,3-Dimethoxy-6-(prop-2-en-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1087659-29-7 | |

| Record name | 2,3-Dimethoxy-6-(prop-2-en-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 4-(5-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate](/img/structure/B1519641.png)

![3-[(Cyanomethyl)sulfamoyl]-4-methylbenzoic acid](/img/structure/B1519642.png)

![Ethyl 2-amino-4-[(diethylamino)methyl]-5-(methylcarbamoyl)thiophene-3-carboxylate hydrobromide](/img/structure/B1519651.png)

![3-amino-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one hydrochloride](/img/structure/B1519653.png)

![4-{[3-(Pyrrolidin-1-yl)propyl]sulfamoyl}benzoic acid hydrochloride](/img/structure/B1519654.png)

![2,2,2-Trifluoro-1-[1-(2,2,2-trifluoroacetyl)-4-piperidyl]ethanone](/img/structure/B1519657.png)